molecular formula C6H6N4O3 B15195896 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 1078-14-4

1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15195896
CAS No.: 1078-14-4
M. Wt: 182.14 g/mol
InChI Key: MIQFJGIRJJTLDJ-UHFFFAOYSA-N
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Description

1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as 3-methylxanthine, is a purine derivative. This compound is a methylated xanthine and is structurally related to other xanthines such as caffeine, theobromine, and theophylline. It is commonly found in various plants and is known for its biological activity, particularly in the context of plant hormones and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the methylation of xanthine. One common method includes the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For instance, it can be extracted from the leaves or stems of tea plants, the fruits or shells of cocoa, or the seeds of cola using water or ethanol. The extract is then purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various methylated and hydroxylated derivatives of the original compound .

Scientific Research Applications

1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting the enzyme phosphodiesterase, leading to an increase in cyclic AMP levels. This results in various physiological effects, including bronchodilation and stimulation of the central nervous system .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific methylation pattern, which imparts distinct biological activities compared to other xanthines. Its role in plant hormone regulation and cell division sets it apart from other similar compounds .

Properties

CAS No.

1078-14-4

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

1-hydroxy-7-methyl-3H-purine-2,6-dione

InChI

InChI=1S/C6H6N4O3/c1-9-2-7-4-3(9)5(11)10(13)6(12)8-4/h2,13H,1H3,(H,8,12)

InChI Key

MIQFJGIRJJTLDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2)O

Origin of Product

United States

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